![molecular formula C13H16N2 B2358821 2-(2-Methyl-5-phenyl-1H-pyrrol-3-yl)ethanamine CAS No. 1516363-17-9](/img/structure/B2358821.png)
2-(2-Methyl-5-phenyl-1H-pyrrol-3-yl)ethanamine
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Overview
Description
Scientific Research Applications
Anticancer Activity
The compound has been investigated for its cytotoxic effects on cancer cell lines. Derived from the indibulin and combretastatin scaffolds, it exhibits good cytotoxicity against breast cancer cell lines (MCF-7, T47-D, and MDA-MB 231) with an IC50 value ranging from 27.7 to 39.2 µM. Importantly, it shows low toxicity on normal cell lines (NIH-3T3) .
Serotonin Reuptake Inhibition
Another application involves its potential as a serotonin reuptake inhibitor. A derivative of this compound, specifically (1-(1,5-bis(4-chlorophenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamine) , demonstrated serotonin uptake inhibition comparable to the standard drug sertraline .
Potassium-Competitive Acid Blocker
A related pyrrole derivative, 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438) , has been explored as a potent potassium-competitive acid blocker for treating acid-related diseases .
α-Glucosidase Inhibition
Researchers have synthesized derivatives of this compound and evaluated their α-glucosidase inhibitory activity. These studies provide insights into its potential role in managing diabetes .
Multigram Synthesis of Boronic Derivatives
The compound has been used as a precursor in the multigram synthesis of 3-substituted 2,5-dihydro-1H-pyrrole boronic derivatives. This method relies on triflation and subsequent palladium-catalyzed borylation .
Drug Design and Tubulin Targeting
Given its structural similarity to combretastatin A-4 (CA-4), this compound contributes to the ongoing efforts in designing anti-tubulin agents. CA-4 analogues have been studied extensively for their anti-tubulin activity, and compounds like ours play a crucial role in this field .
Mechanism of Action
Target of Action
Similar compounds have been known to target tubulin proteins, which play a crucial role in cell division . Additionally, some derivatives have shown inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism .
Mode of Action
Similar compounds have been reported to inhibit α-glucosidase in a competitive manner . This suggests that the compound may bind to the active site of the enzyme, preventing the binding of its natural substrate and thus inhibiting its activity.
Biochemical Pathways
If the compound acts as an α-glucosidase inhibitor as suggested by similar compounds , it would affect carbohydrate metabolism. Specifically, it would delay the breakdown of complex carbohydrates into glucose, thereby reducing postprandial hyperglycemia.
Result of Action
Similar compounds have shown cytotoxic activity against cancerous cell lines and the ability to inhibit α-glucosidase, potentially reducing postprandial hyperglycemia .
properties
IUPAC Name |
2-(2-methyl-5-phenyl-1H-pyrrol-3-yl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-10-12(7-8-14)9-13(15-10)11-5-3-2-4-6-11/h2-6,9,15H,7-8,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABLMBZMIUGUEIN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1)C2=CC=CC=C2)CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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